Ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
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Description
This compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives and sealant chemicals to intermediates and solvent mixtures . The benzylamino group suggests the presence of a benzene ring, which is a common aromatic structure in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylamino group would introduce an aromatic benzene ring, while the ethyl acetate derivative would introduce ester functional groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, esters can undergo hydrolysis, aminolysis, reduction, and Grignard reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an aromatic benzene ring could contribute to the compound’s stability, and the ester group could influence its reactivity .Scientific Research Applications
Molecular Structure and Analysis
- The crystal structure and Hirshfeld surface analysis of a similar compound, demonstrating the configuration and intermolecular interactions that contribute to its stability and potential reactivity, have been detailed. This foundational research aids in understanding the compound's chemical behavior and potential applications in material science and drug design (Filali Baba et al., 2019).
Antimicrobial Applications
- New quinazolines, which share structural similarities with the subject compound, have been synthesized and evaluated for their potential as antimicrobial agents. This research highlights the compound's potential utility in combating various bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Anticancer Applications
- A study on a derivative of the compound showed potent cytotoxic activity against human cancer cell lines, highlighting its potential as an anti-cancer agent. It was also found to inhibit VEGFR-2 and EGFR tyrosine kinases, indicating its potential use in targeted cancer therapies (Riadi et al., 2021).
Chemical Synthesis and Biological Evaluation
- Research on the synthesis and characterization of new derivatives and their evaluation for biological activities has led to insights into optimizing the compound's structure for improved biological efficacy. This includes the study of lactam side chain lengths necessary for optimal biological activity, suggesting the compound's versatility in drug development (Morrell et al., 2007).
properties
IUPAC Name |
ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-2-28-21(26)15-29-19-10-6-9-18-17(19)11-12-24(22(18)27)14-20(25)23-13-16-7-4-3-5-8-16/h3-12H,2,13-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQADNUGOZGRYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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